molecular formula C15H9Cl2IN2S B11543102 N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine

N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine

Cat. No.: B11543102
M. Wt: 447.1 g/mol
InChI Key: NYIVRZUSKGUDJP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique combination of halogenated phenyl groups and a thiazole ring, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the phenyl groups. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Phenyl Groups: The 3,4-dichlorophenyl and 4-iodophenyl groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups on the phenyl rings.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or other proteins, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the iodine atom, which may affect its reactivity and biological activity.

    N-(4-iodophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the chlorine atoms, which may also influence its properties.

Uniqueness

N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine is unique due to the presence of both chlorine and iodine atoms on the phenyl rings. This combination of halogens can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for further research.

Properties

Molecular Formula

C15H9Cl2IN2S

Molecular Weight

447.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9Cl2IN2S/c16-12-6-5-11(7-13(12)17)19-15-20-14(8-21-15)9-1-3-10(18)4-2-9/h1-8H,(H,19,20)

InChI Key

NYIVRZUSKGUDJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl)I

Origin of Product

United States

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